Mps1-IN-2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

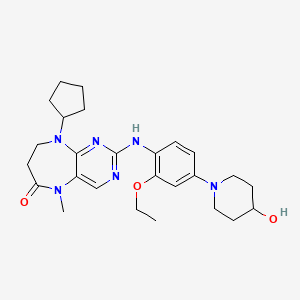

Mps1-IN-2 is a potent and selective inhibitor of Mps1 kinase . It is also known by its chemical name, 9-Cyclopentyl-2-[[2-ethoxy-4-(4-hydroxy-1-piperidinyl)phenyl]amino]-5,7,8,9-tetrahydro-5-methyl-6H-pyrimido[4,5-b][1,4]diazepin-6-one .

Molecular Structure Analysis

Mps1-IN-2 has an empirical formula of C26H36N6O3 and a molecular weight of 480.60 . Its structure includes a pyrimido[4,5-b][1,4]diazepin-6-one core, which is crucial for its inhibitory activity .Physical And Chemical Properties Analysis

Mps1-IN-2 is a white to beige powder that is soluble in DMSO . It has a high purity, with an assay showing it to be ≥98% pure as determined by HPLC .科学研究应用

Cancer Therapeutics Development

Mps1-IN-2: is a potent inhibitor of the Mps1 kinase , which plays a crucial role in the Spindle Assembly Checkpoint (SAC) . The SAC ensures proper chromosome segregation during cell division, and its dysfunction can lead to aneuploidy and cancer . By inhibiting Mps1, Mps1-IN-2 can reduce the viability of cancer cells, making it a promising candidate for developing new cancer therapies .

Understanding Chromosome Biorientation

Research on Mps1-IN-2 contributes to the understanding of chromosome biorientation—a process critical for accurate chromosome segregation. By studying the effects of Mps1 inhibition, scientists can gain insights into mitotic checkpoint signaling and the consequences of its disruption .

Drug Resistance Studies

The emergence of drug resistance is a significant challenge in cancer treatment. Mps1-IN-2 helps in studying resistance mechanisms, such as the C604Y mutation in Mps1, which is associated with acquired resistance to kinase inhibitors. This research is vital for developing second-generation inhibitors that can overcome resistance .

Computational Biology and Chemoinformatics

Mps1-IN-2 serves as a model compound in computational biology to study the molecular interactions of Mps1 kinase with various inhibitors. This includes molecular docking and dynamics simulations, which are essential for rational drug design and predicting the efficacy of new compounds .

Isoflavones Interaction Analysis

The interaction of Mps1 kinase with isoflavones, a class of natural flavonoids, has been studied using Mps1-IN-2. This research reveals a chemical scaffold that could be used to develop new Mps1 inhibitors, expanding the potential applications of Mps1-IN-2 beyond synthetic compounds .

Molecular Oncology

In molecular oncology, Mps1-IN-2 is used to understand the role of Mps1 in poor prognosis tumors. Its application in this field contributes to the identification of biomarkers and therapeutic targets for cancers associated with Mps1 amplification and aberrant chromosome segregation .

Drug Design and ADMET Prediction

Mps1-IN-2 aids in the design of new compounds with potential inhibitory effects on Mps1. Through molecular docking studies and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, researchers can create more effective and safer Mps1 inhibitors .

Aneuploidy and Genome Instability Research

By inhibiting Mps1, Mps1-IN-2 allows researchers to induce aneuploidy and study its effects on genome stability. This is crucial for understanding the development of cancer and identifying strategies to prevent chromosomal abnormalities .

作用机制

Target of Action

Mps1-IN-2 is a potent, selective, and ATP-competitive inhibitor that primarily targets the Monopolar Spindle 1 (Mps1) kinase and Polo-like kinase 1 (Plk1) . Mps1 is a key regulator of the Spindle Assembly Checkpoint (SAC), a conserved checkpoint system that monitors the proper bipolar attachment of all chromosomes to the mitotic spindle during cell division . Plk1 is another important kinase involved in various processes of mitosis.

Mode of Action

Mps1-IN-2 interacts with its targets by competing with ATP, the energy currency of the cell, for binding sites. This competition inhibits the kinase activity of Mps1 and Plk1 . The inhibition of Mps1 disrupts the SAC, leading to premature mitotic exit and chromosome missegregation .

Biochemical Pathways

The primary biochemical pathway affected by Mps1-IN-2 is the SAC pathway. Mps1 kinase is essential for the activation of the SAC and has been implicated in regulating chromosome alignment . By inhibiting Mps1, Mps1-IN-2 disrupts the SAC, leading to errors in chromosome segregation .

Result of Action

The inhibition of Mps1 by Mps1-IN-2 leads to defects in the establishment of Mad1 and Mad2 at unattached kinetochores, premature mitotic exit, and gross aneuploidy . This disruption of normal cell division can lead to cell death, particularly in cancer cells where Mps1 is often overexpressed .

Action Environment

The action, efficacy, and stability of Mps1-IN-2 can be influenced by various environmental factors While specific environmental factors were not identified in the search results, it’s known that factors such as pH, temperature, and the presence of other molecules can impact a compound’s action

安全和危害

属性

IUPAC Name |

9-cyclopentyl-2-[2-ethoxy-4-(4-hydroxypiperidin-1-yl)anilino]-5-methyl-7,8-dihydropyrimido[4,5-b][1,4]diazepin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N6O3/c1-3-35-23-16-19(31-13-10-20(33)11-14-31)8-9-21(23)28-26-27-17-22-25(29-26)32(18-6-4-5-7-18)15-12-24(34)30(22)2/h8-9,16-18,20,33H,3-7,10-15H2,1-2H3,(H,27,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WELBJLUKWAJOQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)N2CCC(CC2)O)NC3=NC=C4C(=N3)N(CCC(=O)N4C)C5CCCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: The research mentions that long target residence time is a desirable characteristic for potent MPS1 inhibitors. How does NTRC 0066-0 achieve this, and could similar strategies be applied to other MPS1 inhibitors like Mps1-IN-2?

A: NTRC 0066-0 achieves long target residence time through a unique binding mode with the MPS1 kinase domain. This involves inducing a large conformational shift in the glycine-rich loop, leading to an inactive kinase conformation []. While the exact binding mode of Mps1-IN-2 isn't detailed in these papers, exploring its interactions with the MPS1 kinase domain through crystallography and kinetic studies, similar to those done for NTRC 0066-0, could reveal if it employs similar mechanisms for prolonged target engagement. This knowledge could then be used to inform the design of future MPS1 inhibitors with enhanced residence times and potentially improved efficacy.

Q2: The studies highlight the importance of selectivity for MPS1 over other kinases. What are the potential risks associated with off-target kinase inhibition, and how can researchers design compounds like Mps1-IN-2 to minimize these risks?

A: Off-target kinase inhibition can lead to undesirable side effects due to the disruption of essential cellular processes regulated by those kinases. For instance, inhibiting Aurora kinases, which are crucial for mitosis, could lead to severe toxicity []. Researchers can minimize these risks by designing compounds with high selectivity for MPS1. This can be achieved by:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3aS,4R,10aS)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-9-yl] hydrogen sulfate](/img/structure/B560001.png)

![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)

![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)